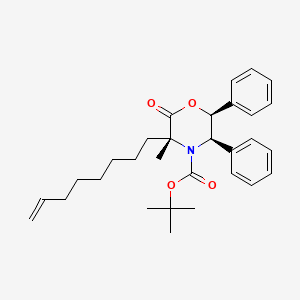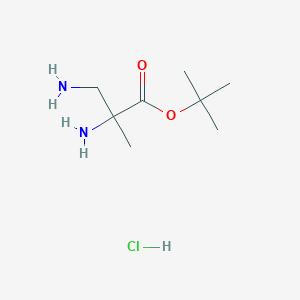
1-BOC-1-methyl-ethylenediamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BOC-1-methyl-ethylenediamine-HCl, also known as tert-butyl methyl (2-(methylamino)ethyl)carbamate hydrochloride, is a compound widely used in organic synthesis. It is a derivative of ethylenediamine, where one of the amino groups is protected by a tert-butoxycarbonyl (BOC) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-BOC-1-methyl-ethylenediamine-HCl typically involves the protection of the amino group of ethylenediamine with a BOC group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC group .
Industrial Production Methods: Industrial production of 1-BOC-1-methyl-ethylenediamine-HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-BOC-1-methyl-ethylenediamine-HCl undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be removed under acidic conditions, allowing the free amine to participate in further reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) is used for oxidation reactions.
Major Products Formed:
Deprotected Amines: Removal of the BOC group yields free amines.
Reduced Derivatives: Reduction reactions produce various amine derivatives.
Oxidized Products: Oxidation reactions yield corresponding oxides.
Wissenschaftliche Forschungsanwendungen
1-BOC-1-methyl-ethylenediamine-HCl has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules and peptides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-BOC-1-methyl-ethylenediamine-HCl involves the protection of the amino group by the BOC group. This protection prevents unwanted reactions at the amino site during multi-step synthesis processes. The BOC group can be selectively removed under acidic conditions, allowing the free amine to participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
N-Boc-ethylenediamine: Similar in structure but without the methyl group.
N-Boc-1,2-diaminoethane: Another derivative of ethylenediamine with a BOC-protected amino group.
N-Boc-1,4-butanediamine: A longer-chain analogue with similar protective properties.
Uniqueness: 1-BOC-1-methyl-ethylenediamine-HCl is unique due to its specific structure, which includes a methyl group and a BOC-protected amino group. This combination provides distinct reactivity and stability, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
C8H19ClN2O2 |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
tert-butyl 2,3-diamino-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-7(2,3)12-6(11)8(4,10)5-9;/h5,9-10H2,1-4H3;1H |
InChI-Schlüssel |
SOJNROJEOYEOTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(CN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



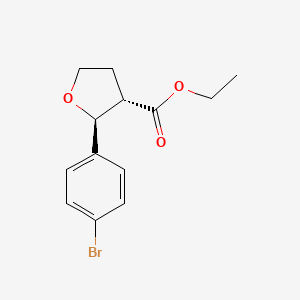
![Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate](/img/structure/B14043037.png)

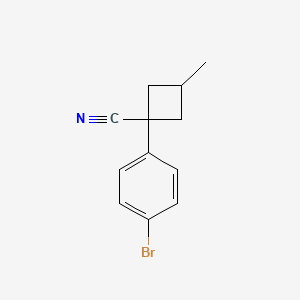
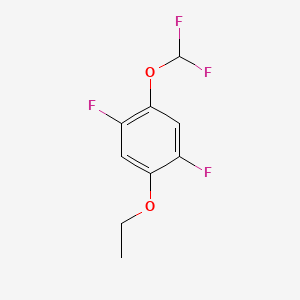
![6,8-Dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B14043062.png)
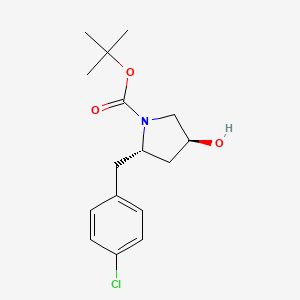
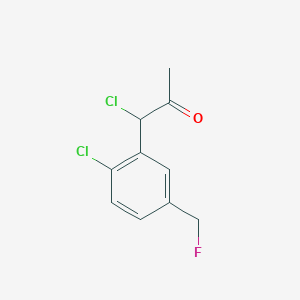
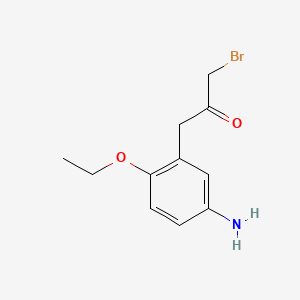
![4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14043080.png)

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione](/img/structure/B14043090.png)
